molecular formula C18H16ClNOS B1454303 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-43-7

2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1454303
CAS No.: 1160261-43-7
M. Wt: 329.8 g/mol
InChI Key: YNPJPFWFRBPMNG-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H16ClNOS. It is used in various fields of scientific research, particularly in proteomics and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride typically involves the reaction of 2-(5-ethyl-2-thienyl)-7,8-dimethylquinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The thienyl and quinoline rings may also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Ethyl-2-thienyl)-8-methylquinoline-4-carbonyl chloride
  • 2-(5-Ethyl-2-thienyl)quinoline-4-carbonyl chloride

Uniqueness

2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride is unique due to the presence of both the thienyl and quinoline rings, which confer specific chemical and biological properties. The dimethyl substitution on the quinoline ring enhances its hydrophobicity and may improve its binding interactions with target proteins. This compound’s ability to form covalent bonds with nucleophilic sites makes it a valuable tool in biochemical research .

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-4-12-6-8-16(22-12)15-9-14(18(19)21)13-7-5-10(2)11(3)17(13)20-15/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPJPFWFRBPMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175694
Record name 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160261-43-7
Record name 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160261-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-2-thienyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 2
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2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 3
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 4
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2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 6
2-(5-Ethyl-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride

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